(1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a cyanophenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the reaction of diazomethane with alkenes to form cyclopropanes . Another approach involves the use of Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to generate the cyclopropane ring .
Industrial Production Methods
Industrial production of cyclopropane derivatives often employs catalytic systems to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions can be used to introduce cyclopropane rings into aromatic compounds . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, used as a building block in organic synthesis.
Cyclobutane: Another small ring compound with different reactivity and stability compared to cyclopropane.
Cyclopentane: A larger ring compound with different physical and chemical properties.
Uniqueness
(1R,2S)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of the cyanophenyl group, which imparts specific reactivity and potential biological activity. The combination of these features makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1R,2S)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10-/m1/s1 |
InChI Key |
FTHLUIBYGIBEIZ-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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